molecular formula C23H15ClO6 B11632515 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate

Cat. No.: B11632515
M. Wt: 422.8 g/mol
InChI Key: JOHVIKRMKJHJFK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with a methoxyphenoxy group and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 4-methoxyphenol reacts with an appropriate leaving group on the chromenone core.

    Esterification with 3-chlorobenzoic Acid: The final step involves the esterification of the hydroxyl group on the chromenone core with 3-chlorobenzoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom in the chlorobenzoate ester can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate.

    Reduction: Formation of 3-(4-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 3-chlorobenzoate.

    Substitution: Formation of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-substituted benzoate.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it could inhibit the activity of certain kinases or transcription factors, leading to reduced cell growth and increased cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate
  • 3-(4-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 3-chlorobenzoate
  • 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-fluorobenzoate

Uniqueness

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3-chlorobenzoate is unique due to the specific combination of functional groups and the presence of both a methoxyphenoxy group and a chlorobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H15ClO6

Molecular Weight

422.8 g/mol

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 3-chlorobenzoate

InChI

InChI=1S/C23H15ClO6/c1-27-16-5-7-17(8-6-16)29-21-13-28-20-12-18(9-10-19(20)22(21)25)30-23(26)14-3-2-4-15(24)11-14/h2-13H,1H3

InChI Key

JOHVIKRMKJHJFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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